Antimony oxalate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

antimony(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYPOELGNTXHPU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O12Sb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16455-98-4 | |

| Record name | Antimony oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Antimony Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of antimony oxalate (B1200264), with a primary focus on the well-documented antimony oxalate hydroxide (B78521), Sb(C₂O₄)OH. Additionally, it addresses the less commonly characterized anhydrous antimony(III) oxalate, Sb₂(C₂O₄)₃. This document furnishes detailed experimental protocols, comprehensive characterization data, and visual representations of workflows to support research and development in chemistry, materials science, and drug development.

Introduction

Antimony compounds have long been of interest for their diverse applications, including in catalysis, as flame retardants, and in pharmaceuticals. Antimony oxalates, in particular, serve as valuable precursors for the synthesis of various antimony-based materials due to their relatively low decomposition temperatures. This guide delineates the prevalent methods for the synthesis of this compound and the analytical techniques employed for its thorough characterization.

Synthesis of Antimony Oxalates

The scientific literature predominantly describes the synthesis of this compound in its hydroxide form, Sb(C₂O₄)OH. Information regarding the synthesis of pure, anhydrous antimony(III) oxalate, Sb₂(C₂O₄)₃, is sparse, suggesting it may be less stable or less commonly isolated.

Synthesis of this compound Hydroxide (Sb(C₂O₄)OH)

Two primary methods are reported for the synthesis of this compound hydroxide.

Method 1: Refluxing Antimony(III) Oxide in Oxalic Acid

This is the most frequently cited method for producing a stable, colorless precipitate of Sb(C₂O₄)OH.[1]

Method 2: Precipitation from Antimony Trichloride (B1173362)

This method involves the addition of oxalic acid to a solution of antimony trichloride (SbCl₃) in hydrochloric acid, resulting in the formation of a colorless precipitate of Sb(C₂O₄)OH.[1]

Synthesis of Antimony(III) Oxalate (Sb₂(C₂O₄)₃)

Experimental Protocols

Detailed Protocol for Sb(C₂O₄)OH Synthesis (Method 1)

This protocol is adapted from established laboratory procedures.

Materials:

-

Antimony(III) oxide (Sb₂O₃)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

A slurry is prepared by suspending 25 g of antimony(III) oxide and 22 g of oxalic acid dihydrate in 300 ml of deionized water in a round-bottom flask.

-

The mixture is refluxed for 3 hours with continuous stirring.

-

After refluxing, the mixture is allowed to cool to room temperature.

-

The resulting white solid is collected by filtration.

-

The product is washed several times with deionized water to remove any unreacted starting materials.

-

The final product, Sb(C₂O₄)OH, is dried at 110 °C for 3 hours.

A yield of 96% has been reported for this method.

Caption: Workflow for the synthesis of Sb(C₂O₄)OH via the reflux method.

Characterization of Antimony Oxalates

A suite of analytical techniques is used to confirm the identity, purity, structure, and thermal properties of antimony oxalates.

X-ray Diffraction (XRD)

XRD is fundamental for determining the crystalline structure and phase purity. For Sb(C₂O₄)OH, XRD analysis reveals an orthorhombic crystal system with the space group Pnma.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile. Sb(C₂O₄)OH exhibits a single-step decomposition to antimony(III) oxide (Sb₂O₃) at approximately 563-564 K (290-291 °C).[1] The decomposition reaction is as follows:

2 Sb(C₂O₄)OH → Sb₂O₃ + H₂O + 2 CO₂ + 2 CO

The observed mass loss of 34.8% is in close agreement with the calculated theoretical value of 35.7%.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Sb(C₂O₄)OH shows a characteristic O-H stretching frequency at 3390 cm⁻¹. Other significant bands correspond to the vibrations of the oxalate group.

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface morphology, particle shape, and size of the synthesized powder.

Caption: General workflow for the characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound compounds.

Table 1: Physicochemical Properties of Antimony Oxalates

| Property | This compound Hydroxide (Sb(C₂O₄)OH) | Antimony(III) Oxalate (Sb₂(C₂O₄)₃) |

| Molecular Formula | C₂H O₆Sb | C₆O₁₂Sb₂ |

| Molecular Weight | 228.78 g/mol | 507.58 g/mol [3] |

| Appearance | Colorless/White Solid | White Powder[2] |

| Solubility in Water | Insoluble | Highly Insoluble[2] |

Table 2: Crystallographic Data for Sb(C₂O₄)OH

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| Lattice Parameters | a = 5.827 Å, b = 11.294 Å, c = 6.313 Å |

Table 3: Thermal Analysis Data for Sb(C₂O₄)OH

| Parameter | Value |

| Decomposition Temperature | 563 - 564 K (290 - 291 °C)[1] |

| Decomposition Product | Sb₂O₃ |

| Mass Loss (Experimental) | 34.8%[1] |

| Mass Loss (Theoretical) | 35.7%[1] |

Table 4: Spectroscopic Data for Sb(C₂O₄)OH

| Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | 3390 | O-H Stretch |

Conclusion

This technical guide has detailed the synthesis and characterization of this compound, with a significant focus on this compound hydroxide (Sb(C₂O₄)OH) due to the wealth of available scientific information. The provided protocols and characterization data offer a solid foundation for researchers and professionals working with this compound. Conversely, the lack of detailed information on anhydrous antimony(III) oxalate (Sb₂(C₂O₄)₃) highlights an area for potential future research to develop reliable synthesis methods and fully characterize this compound. The use of antimony oxalates as precursors will likely continue to be a key strategy in the development of advanced antimony-containing materials.

References

Unraveling the Crystal Structure of Antimony Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of antimony oxalate (B1200264), focusing on the well-characterized antimony oxalate hydroxide (B78521), Sb(C₂O₄)OH. The following sections detail the crystallographic data, experimental methodologies for structure determination, and a visual representation of the experimental workflow. While various forms of this compound exist, including antimony(III) oxalate (Sb₂(C₂O₄)₃), detailed crystallographic information is most readily available for the hydroxide variant.

Crystallographic Data Summary

The crystal structure of this compound hydroxide (Sb(C₂O₄)OH) has been determined through powder X-ray diffraction and neutron diffraction studies.[1][2] The compound crystallizes in the orthorhombic space group Pnma.[1][3] Key crystallographic and structural parameters are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for Sb(C₂O₄)OH

| Parameter | Value | Reference |

| Empirical Formula | C₂H O₅Sb | [1] |

| Formula Weight | 233.78 g/mol | Calculated |

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pnma | [1][3] |

| Unit Cell Parameters | ||

| a | 5.82713(3) Å | [1] |

| b | 11.29448(10) Å | [1] |

| c | 6.31377(3) Å | [1] |

| Volume | 415.537(5) ų | [1] |

| Z | 4 | [1] |

| Radiation Type | ||

| X-ray | Cu Kα | [1] |

Table 2: Selected Interatomic Distances for Sb(C₂O₄)OH

| Bond | Length (Å) | Reference |

| Sb-O1 | 1.970(8) | [2] |

| Sb-O2 | 2.411(5) (x2) | [2] |

| Sb-O3 | 2.246(6) (x2) | [2] |

| C-C | 1.515(5) | [2] |

| C-O2 | 1.258(5) | [2] |

| C-O3 | 1.267(5) | [2] |

Table 3: Selected Bond Angles for Sb(C₂O₄)OH

| Angle | Degree (°) | Reference |

| O3-C5-O4 | 126(5) | [1] |

Structural Description

The crystal structure of Sb(C₂O₄)OH is characterized by pentagonal pyramidal Sb³⁺ cations. These cations are bridged by hydroxyl groups, forming zigzag chains that extend along the a-axis.[1] Each oxalate anion acts as a chelating ligand to two antimony atoms within the ab plane, effectively linking the chains to create a three-dimensional framework.[1] The antimony ions exhibit a one-sided coordination, which is a common feature for ns² cations like Sb³⁺.[2] The hydroxyl group's hydrogen atom is likely disordered, contributing to the formation of stronger, more linear hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure of this compound hydroxide involved synthesis followed by characterization using powder X-ray and neutron diffraction techniques.

Synthesis of this compound Hydroxide

This compound hydroxide can be synthesized by refluxing freshly prepared antimony(III) oxide in a solution of oxalic acid.[2] An alternative method involves the addition of oxalic acid to a solution of antimony(III) chloride in hydrochloric acid, which results in the formation of a colorless precipitate of Sb(C₂O₄)OH.[2] For deuterated samples (SbC₂O₄OD), the synthesis is modified by using water-free oxalic acid and D₂O.[2]

Powder X-ray Diffraction (PXRD)

The crystal structure was solved and refined using data from laboratory powder X-ray diffraction.[1]

-

Sample Preparation: The synthesized white powder of Sb(C₂O₄)OH is examined as is. For analysis, the sample is ground to a fine, homogeneous powder, typically with an agate mortar and pestle, and mounted on a zero-background sample holder.[3]

-

Instrumentation and Data Collection: Data is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) at a voltage of 40 kV and a current of 40 mA.[1][3] A typical 2θ scan range is from 10° to 80° with a step size of 0.02°.[3]

-

Structure Solution and Refinement: The crystal structure was solved using charge flipping and difference Fourier techniques.[1] Rietveld refinement was then employed to refine the structural model.[1] Restraints were applied to certain bond distances and angles to stabilize the refinement.[1]

Neutron Powder Diffraction

To accurately locate the position of the hydrogen/deuterium (B1214612) atoms, neutron powder diffraction was utilized, as hydrogen has a very small atomic form factor for X-rays.[2]

-

Sample Preparation: A deuterated sample, SbC₂O₄OD, was synthesized to minimize the incoherent scattering from hydrogen.

-

Data Analysis: The neutron diffraction data revealed that the deuterium atoms are disordered and located on either side of a mirror plane with a half occupation.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of this compound and the fundamental coordination of the antimony cation.

References

Antimony oxalate chemical formula and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, properties, synthesis, and potential biological activities of antimony oxalate (B1200264). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of antimony compounds.

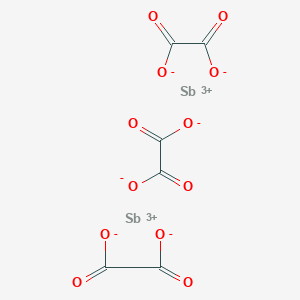

Chemical Formula and Structure

Antimony oxalate, also known as antimony(III) oxalate or diantimony (B1203571) trioxalate, is an inorganic compound with the chemical formula Sb₂(C₂O₄)₃ .[1][2][3][4] Its linear formula is also represented as C₆O₁₂Sb₂.[1][5] The molecule consists of two antimony(III) cations (Sb³⁺) and three oxalate anions (C₂O₄²⁻).

The chemical structure of this compound can be visualized as a coordination complex where the antimony ions are coordinated to the oxygen atoms of the oxalate ligands.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | Sb₂(C₂O₄)₃ / C₆O₁₂Sb₂ | [1][2][3][4][5] |

| Molecular Weight | 507.58 g/mol | [1][3][5] |

| Appearance | White powder | [5] |

| Solubility in Water | Highly insoluble | [5] |

| Decomposition Temperature | Decomposes to Sb₂O₃ upon heating (Sb(C₂O₄)OH decomposes at ~291 °C) | [5][6] |

| CAS Number | 16455-98-4 | [3] |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is adapted from the synthesis of this compound hydroxide (B78521).[7] This procedure involves the reaction of antimony(III) oxide with oxalic acid.

Materials:

-

Antimony(III) oxide (Sb₂O₃)

-

Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

-

Deionized water

Procedure:

-

A slurry is prepared by suspending antimony(III) oxide and a stoichiometric excess of oxalic acid dihydrate in deionized water in a round-bottom flask.

-

The mixture is heated to reflux with constant stirring for several hours.

-

After reflux, the mixture is allowed to cool to room temperature.

-

The resulting white precipitate of this compound is collected by vacuum filtration.

-

The product is washed several times with deionized water to remove any unreacted starting materials.

-

The purified this compound is then dried in an oven at a temperature below its decomposition point (e.g., 110 °C).

Caption: Experimental workflow for this compound.

Purification

The primary method for purifying this compound is by washing the precipitated product thoroughly with deionized water to remove soluble impurities.[7] Due to its insolubility in water, this is an effective means of purification.

Analytical Procedures

The purity of the synthesized this compound can be determined by redox titration.[8][9][10][11] The oxalate content can be quantified by titrating a solution of the dissolved sample with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an acidic medium.

Procedure:

-

A known mass of the this compound sample is dissolved in a hot, acidic solution (e.g., sulfuric acid).

-

The hot solution is then titrated with a standardized potassium permanganate solution.

-

The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions.

-

The amount of oxalate in the sample is calculated based on the stoichiometry of the reaction between oxalate and permanganate.

Biological Activity and Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of antimony compounds has well-documented therapeutic applications, particularly as antileishmanial and potential anticancer agents.[5][12][13][14] Antimony(III) compounds, such as this compound, are considered the active form of the more commonly administered pentavalent antimonial drugs.[3][4]

Mechanism of Action in Leishmaniasis

Pentavalent antimonials are believed to act as prodrugs that are reduced to the trivalent form (Sb³⁺) within the host's macrophages and the Leishmania parasite.[3][4] The resulting Sb³⁺ exerts its leishmanicidal effect through multiple mechanisms:

-

Inhibition of Trypanothione (B104310) Reductase: Sb³⁺ inhibits trypanothione reductase, a key enzyme in the parasite's thiol metabolism, leading to an increase in oxidative stress and cell death.[2][4][15]

-

Interaction with Thiols: Sb³⁺ binds to thiol-containing molecules, disrupting the parasite's redox balance.[2][16]

-

Induction of Apoptosis: Antimony compounds can induce apoptosis in Leishmania parasites.[4]

Anticancer Potential and Signaling Pathways

Antimony compounds have shown promise as anticancer agents.[5][12][13][14][17] Antimony trioxide, for instance, has been shown to induce apoptosis in acute promyelocytic leukemia (APL) cells.[1] The cytotoxic effects of antimony compounds are often mediated through the following signaling pathways:

-

Generation of Reactive Oxygen Species (ROS): Antimony compounds can induce the production of ROS, leading to oxidative stress and subsequent apoptosis.[1][18]

-

Activation of the JNK Pathway: The stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway can be activated by antimony-induced ROS, leading to the activation of downstream targets like AP-1 and ultimately apoptosis.[1][19]

-

Inhibition of Protein Tyrosine Phosphatases (PTPs): Antimony compounds have been identified as inhibitors of PTPs, enzymes that play crucial roles in cellular signaling.[20][21][22][23][24] Inhibition of PTPs can disrupt signaling cascades that control cell growth and proliferation.

References

- 1. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Antimony in the Treatment of Leishmaniasis: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perspectives of antimony compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Crystal structure of this compound hydroxide, Sb(C2O4)OH | Powder Diffraction | Cambridge Core [cambridge.org]

- 8. ChemTeam: Redox Titration [chemteam.info]

- 9. Titrations- The Reaction Between Oxalate Ion With Permanganate – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances on antimony(III/V) compounds with potential activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimony and bismuth compounds in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimony transport mechanisms in resistant leishmania parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimony, a novel nerve poison, triggers neuronal autophagic death via reactive oxygen species-mediated inhibition of the protein kinase B/mammalian target of rapamycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimony trioxide-induced apoptosis is dependent on SEK1/JNK signaling. | Sigma-Aldrich [sigmaaldrich.com]

- 20. Covalent inhibition of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of protein tyrosine phosphatases causes phosphorylation of tyrosine-331 in the p60 TNF receptor and inactivates the receptor-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of tyrosine phosphatases induces apoptosis independent from the CD95 system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Antimony(3+);oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(III) oxalate (B1200264), with the chemical formula Sb₂(C₂O₄)₃, is an inorganic compound of interest in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data. It also outlines generalized experimental protocols for its synthesis and characterization, designed to be a valuable resource for laboratory professionals.

Physical and Chemical Properties

Antimony(III) oxalate is a solid, typically appearing as a powder.[1] A summary of its key physical and chemical identifiers is provided in Table 1.

Table 1: Physical and Chemical Identifiers of Antimony(III) Oxalate

| Property | Value | Reference |

| Molecular Formula | C₆O₁₂Sb₂ | [2][3] |

| Molecular Weight | 507.58 g/mol | [1][2][3] |

| CAS Number | 16455-98-4 | [2][3] |

| Appearance | Powder | [1] |

| Melting Point | Not available (decomposes) | [1] |

| Boiling Point | Not available | [1] |

Solubility

Antimony(III) oxalate is characterized by its low solubility in water.[1] Quantitative solubility data in various common solvents is not extensively documented in publicly available literature.[4]

Thermal Properties

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pure Antimony(III) oxalate are not widely published. The following sections provide generalized methodologies based on standard inorganic chemistry techniques for the preparation and analysis of insoluble metal oxalates.

Synthesis of Antimony(III) Oxalate

A plausible method for the synthesis of Antimony(III) oxalate is through a precipitation reaction involving a soluble Antimony(III) salt and an oxalate source, such as oxalic acid or a soluble oxalate salt.

Materials:

-

Antimony(III) chloride (SbCl₃) or Antimony(III) sulfate (B86663) (Sb₂(SO₄)₃)

-

Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Antimony(III) Solution: Dissolve a stoichiometric amount of a soluble Antimony(III) salt (e.g., SbCl₃) in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.

-

Preparation of Oxalate Solution: In a separate beaker, dissolve a 1.5 molar equivalent of oxalic acid or a soluble oxalate salt in deionized water.

-

Precipitation: While stirring vigorously, slowly add the oxalate solution to the Antimony(III) solution. A white precipitate of Antimony(III) oxalate should form immediately.

-

Digestion: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the precipitate to fully form and age. This process, known as digestion, can improve the filterability of the precipitate.

-

Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the precipitate on the filter paper several times with deionized water to remove any unreacted starting materials and soluble byproducts. Follow with a wash of ethanol to aid in drying.

-

Drying: Dry the purified Antimony(III) oxalate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Logical Workflow for Synthesis

Caption: Generalized workflow for the synthesis of Antimony(III) oxalate.

Characterization of Antimony(III) Oxalate

The synthesized Antimony(III) oxalate can be characterized using a variety of analytical techniques to confirm its identity and purity.

Protocol:

-

Accurately weigh a small sample of the dried product.

-

Submit the sample for elemental analysis (C, H, O, and Sb).

-

Compare the experimentally determined weight percentages of each element to the theoretical values calculated from the molecular formula Sb₂(C₂O₄)₃.

Protocol:

-

Grind a small amount of the dried sample to a fine powder.

-

Mount the powder on a sample holder.

-

Collect the powder XRD pattern over a suitable 2θ range (e.g., 10-80°).

-

The resulting diffractogram will provide information about the crystalline structure of the material.

Protocol:

-

Prepare a sample by either mixing a small amount of the product with KBr powder and pressing it into a pellet or by using an ATR (Attenuated Total Reflectance) accessory.

-

Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Identify characteristic absorption bands for the oxalate ligand (e.g., C=O and C-O stretching vibrations).

Protocol:

-

Place a small, accurately weighed sample into an appropriate crucible (e.g., alumina).

-

Heat the sample in a thermogravimetric analyzer (TGA) under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The TGA will record the mass loss as a function of temperature, indicating decomposition steps.

-

Simultaneous Differential Scanning Calorimetry (DSC) can be used to identify endothermic or exothermic events associated with decomposition.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized Antimony(III) oxalate.

Safety Information

Antimony compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for Antimony(III) oxalate.[4]

Conclusion

This technical guide has summarized the available physical and chemical properties of Antimony(III) oxalate and provided generalized experimental protocols for its synthesis and characterization. While specific data for some properties remain limited in the public domain, the information and methodologies presented here offer a solid foundation for researchers and scientists working with this compound. Further research is encouraged to fully elucidate the properties and potential applications of Antimony(III) oxalate.

References

In-Depth Technical Guide to Antimony Oxalate (CAS No. 16455-98-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antimony oxalate (B1200264) (CAS No. 16455-98-4), a compound of interest in various chemical and material science applications. This document details its chemical and physical properties, synthesis methodologies, thermal behavior, and key applications, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical and Physical Properties

Antimony oxalate, with the chemical formula Sb₂(C₂O₄)₃, is an antimony(III) salt of oxalic acid. While many of its physical properties are not extensively documented in readily available literature, a compilation of known data is presented below. For comparison, data for the related and more extensively studied compound, this compound hydroxide (B78521) (Sb(C₂O₄)OH), is also included where relevant.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound (Sb₂(C₂O₄)₃) | This compound Hydroxide (Sb(C₂O₄)OH) | Antimony (Sb) | Antimony Trioxide (Sb₂O₃) |

| CAS Number | 16455-98-4 | 65345-53-1 | 7440-36-0 | 1309-64-4 |

| Molecular Formula | C₆O₁₂Sb₂ | C₂H O₅Sb | Sb | Sb₂O₃ |

| Molecular Weight | 507.58 g/mol [1] | 228.78 g/mol | 121.76 g/mol | 291.52 g/mol |

| Appearance | White crystalline solid/powder[2] | White solid | Silvery-white, brittle solid | White crystalline solid |

| Melting Point | Not determined | Decomposes | 630 °C[3] | 656 °C |

| Boiling Point | Not determined | Decomposes | 1380 °C[3] | 1425 °C |

| Density | Not determined | --- | 6.69 g/cm³[3] | 5.2 - 5.67 g/cm³ |

| Solubility in Water | Insoluble | Insoluble | Insoluble | Sparingly soluble |

| Solubility in Other Solvents | Not determined | --- | Insoluble in alcohol; soluble in aqua regia and concentrated sulfuric acid | Soluble in acids and bases |

Note: Data for this compound is often limited in safety data sheets and chemical databases. The information for related compounds is provided for context.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of pure this compound (Sb₂(C₂O₄)₃) is not widely published, a common method for preparing antimony-containing oxalate compounds involves the reaction of an antimony(III) source with oxalic acid. The synthesis of the closely related this compound hydroxide is well-documented and provides a foundational experimental workflow.

Synthesis of this compound Hydroxide (Sb(C₂O₄)OH)

This protocol is adapted from the literature and describes the preparation of this compound hydroxide, which can serve as a precursor or a related reference material.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, slurry 25 g of antimony(III) oxide (Sb₂O₃) and 22 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 300 mL of deionized water.

-

Reflux: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

-

Isolation: After cooling the mixture to room temperature, filter the resulting slurry to collect the solid product.

-

Washing and Drying: Wash the collected white solid product several times with deionized water to remove any unreacted starting materials. Dry the product at 110 °C for 3 hours.

-

Yield: This process typically results in a high yield (approximately 96%) of this compound hydroxide.

Diagram 1: Experimental Workflow for the Synthesis of this compound Hydroxide

Caption: Workflow for the synthesis of this compound hydroxide.

Thermal Decomposition

The thermal stability of this compound and its derivatives is a critical parameter for its application as a precursor in materials synthesis. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study its decomposition behavior.

The thermal decomposition of this compound hydroxide (Sb(C₂O₄)OH) has been shown to occur in a single step.[4]

-

Decomposition Temperature: The onset of mass loss occurs at 564 K (291 °C).[4]

-

Decomposition Products: The decomposition in an inert atmosphere yields antimony(III) oxide (Sb₂O₃), water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO).[4]

-

Reaction: 2 Sb(C₂O₄)OH → Sb₂O₃ + H₂O + 2CO₂ + 2CO[4]

Studies on commercial this compound indicate that in an air atmosphere, it decomposes to antimony oxide, while in a nitrogen atmosphere, it can decompose to the metal or a lower oxide.

Diagram 2: Thermal Decomposition Pathway of this compound Hydroxide

Caption: Products of the thermal decomposition of Sb(C₂O₄)OH.

Applications

Antimony compounds, including this compound, are utilized in various industrial applications, most notably as catalysts in the production of polyesters and as precursors for the synthesis of antimony-based materials.

Catalysis in Polyester (B1180765) Production

Diagram 3: General Role of Antimony Catalyst in PET Synthesis

Caption: Role of antimony catalysts in PET production.

Precursor for Antimony Oxides

The controlled thermal decomposition of this compound can be utilized to synthesize antimony oxides with specific morphologies and properties.[4] By carefully controlling the temperature and atmosphere during calcination, it is possible to produce antimony(III) oxide (Sb₂O₃) or other antimony oxides, which have applications in areas such as flame retardants, pigments, and electronic materials.

Experimental Protocol for Antimony Oxide Synthesis (General):

-

Precursor: Place a known amount of this compound in a crucible suitable for high-temperature reactions.

-

Calcination: Heat the sample in a furnace under a controlled atmosphere (e.g., air or nitrogen) to the desired decomposition temperature. The specific temperature and heating rate will influence the properties of the resulting oxide.

-

Cooling and Characterization: After holding at the desired temperature for a set time, cool the sample to room temperature. The resulting powder can then be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine its crystal structure and morphology.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[6] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement |

| H302+H332: Harmful if swallowed or if inhaled.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| H411: Toxic to aquatic life with long lasting effects.[6] | P270: Do not eat, drink or smoke when using this product.[6] |

| --- | P273: Avoid release to the environment.[6] |

| --- | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |

| --- | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] |

Conclusion

This compound (CAS No. 16455-98-4) is a compound with potential applications in catalysis and materials science. While detailed physical and chemical data for the pure compound are limited, information on the closely related this compound hydroxide provides valuable insights into its synthesis and thermal properties. Its role as a catalyst in polyester production is analogous to other antimony(III) compounds. Further research is needed to fully characterize this compound and explore its potential in various applications. Researchers should exercise caution and adhere to appropriate safety protocols when handling this compound.

References

- 1. This compound | C6O12Sb2 | CID 22141538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diantimony trioxide: Chemical property and Uses_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. plasticsengineering.org [plasticsengineering.org]

- 6. Safety of antimony compounds as catalyst for PET bottles [chemycal.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Antimony Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of antimony oxalate (B1200264). Given the limited availability of quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility information and presents a detailed, robust experimental protocol for the precise determination of its solubility in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with antimony compounds in fields such as materials science, catalysis, and pharmaceutical development.

Introduction to Antimony Oxalate

This compound (Sb₂(C₂O₄)₃) is an inorganic compound of antimony. Like many metal oxalates, it is noted for its low solubility in aqueous solutions. Understanding its solubility is crucial for various applications, including its use as a catalyst, in the manufacturing of other antimony compounds, and for assessing its environmental and biological impact.

Solubility of this compound: A Qualitative Overview

Quantitative solubility data for this compound is not extensively reported in scientific literature. However, based on available safety data sheets and chemical supplier information, a qualitative understanding of its solubility can be established. It is consistently described as being highly insoluble in water.[1] The solubility in other common organic solvents is also not well-documented, suggesting it is sparingly soluble at best in most standard laboratory solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Reference |

| Water | Highly Insoluble | [1] |

| Alcohols (e.g., Ethanol, Methanol) | Not Determined | |

| Common Organic Solvents (e.g., Acetone, Chloroform) | Not Determined | |

| Acidic Solutions (e.g., dilute HCl, H₂SO₄) | Likely to react or show increased solubility | [2][3] |

| Basic Solutions (e.g., NaOH, NH₄OH) | Likely to react or decompose | [3] |

Note: The increased solubility or reaction in acidic and basic solutions is inferred from the general chemical behavior of metal oxalates and antimony compounds.[3][4] Antimony compounds can dissolve in hot concentrated acids.[2]

Contextual Solubility of Related Antimony and Metal Oxalates

To provide a broader context, the solubilities of other relevant antimony compounds and the general behavior of metal oxalates are presented. Many metal oxalates are known to be sparingly soluble in water.[5] The solubility of antimony compounds, in general, is highly dependent on the specific compound and the nature of the solvent.[6][7]

Table 2: Quantitative Solubility of Selected Antimony Compounds

| Compound | Solvent | Solubility | Temperature (°C) |

| Antimony Trioxide (Sb₂O₃) | Water | Slightly soluble | Room Temperature |

| Antimony Trichloride (SbCl₃) | Water | Very soluble (reacts) | Room Temperature |

| Antimony Potassium Tartrate (K₂Sb₂(C₄H₂O₆)₂) | Water | 8.3 g/100 mL | 0 |

| Water | 35.9 g/100 mL | 100 |

Note: This table provides context and is not indicative of the solubility of this compound.

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed experimental protocol for determining the solubility of this compound. This method is based on the principle of achieving equilibrium between the solid solute and the solvent, followed by the quantitative analysis of the dissolved antimony in the supernatant.

4.1. Principle

A saturated solution of this compound is prepared by allowing an excess of the solid to equilibrate with the solvent of interest over a sufficient period. After equilibration, the solid and liquid phases are separated by filtration and centrifugation. The concentration of antimony in the clear supernatant is then determined using a highly sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[8][9][10][11][12][13][14][15][16][17][18]

4.2. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., deionized water, ethanol, methanol, buffered solutions of various pH)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) or Atomic Absorption Spectrometer (AAS) with a hydride generation system

-

Antimony standard solutions for calibration

-

Acids (e.g., nitric acid, hydrochloric acid) for sample preservation and digestion

4.3. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of sealed containers, each containing a precisely measured volume of the desired solvent.

-

Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the containers to stand undisturbed at the controlled temperature for a sufficient time to allow the majority of the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended solid particles.

-

To further ensure the removal of any colloidal particles, centrifuge the filtered supernatant at high speed.

-

-

Sample Preparation for Analysis:

-

Accurately pipette a known volume of the clear, saturated solution into a volumetric flask.

-

Acidify the sample by adding a small volume of concentrated nitric acid to prevent precipitation of antimony and to match the matrix of the calibration standards.

-

Dilute the sample to the final volume with deionized water. The dilution factor will depend on the expected solubility and the linear dynamic range of the analytical instrument.

-

-

Quantitative Analysis of Antimony:

-

Prepare a series of calibration standards of known antimony concentrations from a certified stock solution.

-

Analyze the prepared samples and calibration standards using a calibrated ICP-MS or AAS instrument.[8][9][10][11][12][13][14][15][16][17][18]

-

Determine the concentration of antimony in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of antimony in the original saturated solution by accounting for the dilution factor.

-

Convert the concentration of antimony to the solubility of this compound in the desired units (e.g., g/L, mol/L) using its molar mass.

-

4.4. Quality Control

-

Run blank samples (solvent without this compound) to check for contamination.

-

Analyze replicate samples to assess the precision of the method.

-

Perform spike-recovery experiments to evaluate the accuracy of the analytical measurement in the specific solvent matrix.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a comprehensive qualitative overview and a detailed experimental protocol for its determination. The proposed methodology, employing established techniques for handling sparingly soluble salts and sensitive analytical instrumentation, offers a reliable pathway for researchers to obtain the precise solubility data required for their specific applications. The provided workflow and contextual information aim to facilitate further research and a deeper understanding of the chemical properties of this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. Antimony: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sciencemadness Discussion Board - Oxalate solubility and basic questions - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. scispace.com [scispace.com]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. cot.food.gov.uk [cot.food.gov.uk]

- 8. researchgate.net [researchgate.net]

- 9. analysis.rs [analysis.rs]

- 10. DSpace [scholarworks.umass.edu]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. epa.gov [epa.gov]

- 13. Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification applied to pharmacokinetics of meglumine antimoniate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pjoes.com [pjoes.com]

- 16. iosrjournals.org [iosrjournals.org]

- 17. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]

- 18. researchgate.net [researchgate.net]

Unveiling the Molecular Weight of Antimony Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of antimony oxalate (B1200264), a compound of interest in various scientific and pharmaceutical applications. This document will delve into its chemical properties, detail methods for its molecular weight determination, and explore its relevance in biological systems.

Core Properties of Antimony Oxalate

This compound, with the chemical formula C₆O₁₂Sb₂, is a key compound in various industrial and research applications. A precise understanding of its molecular weight is fundamental for accurate stoichiometric calculations in chemical reactions, formulation development, and analytical testing.

| Property | Value | Source |

| Molecular Formula | C₆O₁₂Sb₂ | [1][2][3][4][5][6] |

| Molecular Weight | 507.58 g/mol | [1][2][5][6] |

| CAS Number | 16455-98-4 | [1][2][3][4] |

| Appearance | Powder | [3][6] |

| Purity | 98% | [3][4] |

Determination of Molecular Weight: Experimental Protocols

The accurate determination of a compound's molecular weight is a cornerstone of chemical analysis. While modern techniques like mass spectrometry provide high-precision data, classical methods are also instructive.

Mass Spectrometry

Mass spectrometry is the gold standard for determining the molecular weight of a compound. This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Experimental Workflow for Mass Spectrometry:

Caption: Workflow for molecular weight determination using mass spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system that ensures its stability and ionization efficiency.

-

Ionization: The prepared sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for organometallic compounds, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

-

Mass Analysis: The generated ions are directed into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a signal is generated for each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound. The molecular weight is determined from this peak.

Titration

A classical method for the determination of the oxalate content, which can be used to infer the molecular weight of this compound, involves redox titration with potassium permanganate (B83412).

Experimental Workflow for Titration:

Caption: Workflow for determining oxalate content via redox titration.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound is dissolved in a solution of dilute sulfuric acid.

-

Titration: The solution is heated to approximately 60°C and then titrated with a standardized solution of potassium permanganate (KMnO₄).

-

Endpoint Detection: The endpoint of the titration is indicated by the first persistent pink color of the permanganate ion.

-

Calculation: The amount of oxalate in the sample can be calculated from the volume and concentration of the KMnO₄ solution used. From the known mass of the initial this compound sample and the calculated moles of oxalate, the molecular weight can be determined.

Relevance in Drug Development and Signaling Pathways

Antimony-containing compounds have a long history in medicine, particularly in the treatment of leishmaniasis. While the direct signaling pathways of this compound are not extensively characterized, the biological activity of antimony ions (Sb³⁺) is of significant interest. Antimony compounds are known to induce oxidative stress in parasites, leading to their death.

Hypothesized Cellular Impact of Antimony:

Caption: Hypothesized mechanism of antimony-induced cell death.

Further research is necessary to fully elucidate the specific interactions and signaling cascades initiated by this compound in biological systems. Understanding these pathways is crucial for the development of novel therapeutic strategies and for assessing the toxicological profile of such compounds.

References

- 1. This compound | C6O12Sb2 | CID 22141538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. This compound | Lab chemical supplier, Lab chemical distributors, Lab chemical manufacturer, Laboratory Chemicals, Lab chemicals exporter, Laboratory chemicals manufacturer, Laboratory chemical suppliers, Alpha Chemika India. [alphachemika.co]

- 5. chembk.com [chembk.com]

- 6. americanelements.com [americanelements.com]

In-Depth Technical Guide to the Health and Safety of Antimony Oxalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for antimony oxalate (B1200264), compiled from available safety data sheets and toxicological literature. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

Antimony oxalate is an inorganic compound that is highly insoluble in water. Upon heating (calcination), it converts to antimony oxide.[1]

| Property | Value | Source |

| Molecular Formula | C₆O₁₂Sb₂ | [2][3][4] |

| Molecular Weight | 507.58 g/mol | [1][2][3] |

| CAS Number | 16455-98-4 | [2][3][4] |

| EC Number | 240-506-0 | [1][2] |

| Appearance | Powder | [1] |

| Solubility in H₂O | Insoluble | [1] |

| Synonyms | Antimony(III) oxalate; diantimony(3+) trioxalate | [1][2] |

Toxicological Information

This compound is classified as harmful if swallowed or inhaled.[5] It is also toxic to aquatic life with long-lasting effects.[5]

Acute Toxicity

Skin and Eye Irritation

This compound is not classified as a skin or eye irritant.[5]

Chronic Toxicity and Carcinogenicity

There is no classification for this compound regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] However, some studies on other antimony compounds have suggested a potential for carcinogenicity with chronic inhalation exposure in animal studies.[7]

Toxicokinetics

Antimony compounds can be absorbed through inhalation, ingestion, and dermal contact.[8] The trivalent form of antimony, which includes this compound, is primarily excreted in the feces, with a smaller amount eliminated in the urine.[9] Pentavalent antimony, in contrast, is mainly excreted through urine.[9][10] Antimony can distribute throughout the body, with higher concentrations found in the liver, red blood cells, and thyroid.[9] The trivalent form of antimony has a slower elimination rate compared to the pentavalent form.[10]

Molecular Mechanism of Toxicity

The toxicity of antimony compounds is believed to stem from their ability to inactivate various enzymes, particularly those containing thiol groups.[10] A key mechanism of antimony-induced cellular damage is the generation of oxidative stress.

Signaling Pathway of Antimony-Induced Oxidative Stress

Antimony (III) compounds can enter the cell and induce the production of reactive oxygen species (ROS). This leads to a cascade of events including lipid peroxidation and a decrease in the mitochondrial membrane potential, which can ultimately trigger apoptosis (programmed cell death).

Caption: Antimony (III) induced oxidative stress pathway.

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity (oral) | 4 | H302: Harmful if swallowed |

| Acute toxicity (inhalation) | 4 | H332: Harmful if inhaled |

| Hazardous to the aquatic environment - chronic hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Source:[5]

Safe Handling and Storage

Handling

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][11]

-

Use only outdoors or in a well-ventilated area.[5]

-

Obtain special instructions before use.[11]

-

Keep the container tightly closed in a cool, well-ventilated place.[11]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. General recommendations include:

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: A NIOSH-approved particulate respirator (e.g., N95) if dust is generated and ventilation is inadequate.[12]

Emergency Procedures

First Aid Measures

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: A solid water stream may be inefficient.

-

Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 5.2). Avoid dust formation.

-

Environmental Precautions: Avoid release to the environment.[5] Prevent entry into drains and waterways.

-

Methods for Cleaning Up: Use a dust suppressant if necessary. Collect spilled material mechanically (e.g., with a HEPA-filtered vacuum) and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. This compound is considered hazardous waste and should be disposed of at an approved waste disposal plant.[5]

Experimental Protocols

Representative In Vitro Cytotoxicity Assay Workflow

This is a general workflow for assessing the cytotoxicity of a compound like this compound using a colorimetric assay such as the MTT assay. This protocol would need to be optimized for the specific cell line and experimental conditions.

Caption: General workflow for an in vitro cytotoxicity assay.

Chemical Safety Risk Assessment Workflow

A systematic risk assessment is crucial before handling any hazardous chemical. The following diagram outlines a general workflow for conducting a chemical risk assessment.

Caption: Workflow for chemical safety risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms underlying the toxic effects of antimony species in human embryonic kidney cells (HEK-293) and their comparison with arsenic species [jstage.jst.go.jp]

- 3. Frontiers | Plant Responses to Antimony Pollution: Biochemical and Molecular Mechanisms [frontiersin.org]

- 4. Mechanisms of genotoxicity and proteotoxicity induced by the metalloids arsenic and antimony - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectsci.au [connectsci.au]

- 6. Antimony compounds - IDLH | NIOSH | CDC [cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effects of Antimony on Reactive Oxygen and Nitrogen Species (ROS and RNS) and Antioxidant Mechanisms in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. intersolia.com [intersolia.com]

- 11. Cardiovascular Effects of Environmental Metal Antimony: Redox Dyshomeostasis as the Key Pathogenic Driver - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimony induces oxidative stress to impair enteroendocrine cells and disrupt glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thermal Behavior of Antimony Oxalate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of antimony oxalate (B1200264) compounds. It consolidates available data on their synthesis, decomposition pathways, and the analytical techniques used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with these compounds in materials science, catalysis, and pharmaceutical development.

Introduction

Antimony and its compounds have a long history of use in various fields, including medicine and materials science. Antimony oxalates, in particular, are of interest as precursors for the synthesis of antimony oxides and mixed-metal oxides with controlled morphologies and properties. The thermal decomposition of these oxalates is a critical step in such applications, as the conditions of this process directly influence the characteristics of the final product. Understanding the thermal behavior of antimony oxalate compounds is therefore essential for optimizing synthetic routes and ensuring the desired material properties.

This guide focuses on the synthesis and thermal analysis of key this compound compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of decomposition processes.

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves the reaction of an antimony source with oxalic acid or an oxalate salt. The specific compound obtained can be influenced by the starting materials, solvent, and reaction conditions.

Synthesis of Antimony(III) Oxalate Hydroxide (B78521) (SbC₂O₄OH)

A commonly studied this compound is antimony(III) oxalate hydroxide. Two primary methods for its synthesis have been reported:

-

Method 1: Refluxing freshly prepared antimony(III) oxide (Sb₂O₃) in a solution of oxalic acid.[1]

-

Method 2: Adding oxalic acid to a solution of antimony(III) chloride (SbCl₃) in hydrochloric acid, which results in the formation of a colorless precipitate of SbC₂O₄OH.[1]

Experimental Protocols for Thermal Analysis

The thermal behavior of this compound compounds is primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA), often coupled with mass spectrometry (MS).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques provide information about decomposition temperatures, mass loss, and the endothermic or exothermic nature of the thermal events.

General Experimental Protocol:

-

Sample Preparation: A small amount of the this compound compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: The crucible is placed in a simultaneous TGA/DSC analyzer.

-

Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air), at a specified flow rate (e.g., 50-100 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage of mass loss at each step, and the associated enthalpy changes.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

EGA-MS is a powerful technique used to identify the gaseous products released during the thermal decomposition of a material. The gas evolved from the TGA furnace is introduced directly into a mass spectrometer, which separates and detects the gaseous species based on their mass-to-charge ratio. This provides crucial information for elucidating the decomposition mechanism.

Thermal Decomposition of this compound Compounds

The thermal decomposition of this compound compounds is a complex process that is highly dependent on the specific composition of the compound and the atmospheric conditions.

Antimony(III) Oxalate Hydroxide (SbC₂O₄OH)

The thermal decomposition of antimony(III) oxalate hydroxide has been shown to be a single-step process.[1]

-

Decomposition Temperature: The decomposition occurs at approximately 564 K (291 °C).[1]

-

Decomposition Products: The solid residue is antimony(III) oxide (Sb₂O₃), and the gaseous products are water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO).[1]

-

Reaction Stoichiometry: The overall decomposition reaction can be represented as: 2 SbC₂O₄OH(s) → Sb₂O₃(s) + H₂O(g) + 2 CO₂(g) + 2 CO(g)[1]

Comparative Analysis with Bismuth Oxalate

Due to the limited availability of detailed data for a wide range of this compound compounds, it is informative to consider the behavior of analogous compounds, such as bismuth oxalates. Bismuth, being in the same group as antimony in the periodic table, forms compounds with similar properties.

Studies on bismuth(III) oxalate heptahydrate (Bi₂(C₂O₄)₃·7H₂O) show a multi-step decomposition:

-

Dehydration: The compound first loses its water of hydration in one or more steps at temperatures typically below 150 °C.

-

Decomposition of Anhydrous Oxalate: The anhydrous bismuth oxalate then decomposes at higher temperatures.

-

In an inert atmosphere or vacuum: The decomposition leads to the formation of metallic bismuth (Bi) and carbon dioxide (CO₂).

-

In an oxidizing atmosphere (air): The decomposition yields bismuth(III) oxide (β-Bi₂O₃) at around 270 °C.

-

This suggests that the decomposition pathway of simple antimony(III) oxalate (Sb₂(C₂O₄)₃) could also be highly dependent on the atmosphere, potentially yielding metallic antimony under inert conditions and antimony oxide in the presence of an oxidant.

Quantitative Data Summary

The following table summarizes the available quantitative data on the thermal decomposition of selected antimony and bismuth oxalate compounds.

| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) | Final Solid Product | Atmosphere |

| SbC₂O₄OH | ~291 | - | 34.8 (obs.) | Sb₂O₃ | Inert |

| 35.7 (calc.) | |||||

| Bi₂(C₂O₄)₃·7H₂O (in air) | ~270 (for oxalate decomposition) | - | - | β-Bi₂O₃ | Air |

| Bi₂(C₂O₄)₃·7H₂O (under vacuum) | 200 - 300 | - | - | Bi | Vacuum |

Obs. - Observed, Calc. - Calculated

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of the processes involved in the study of the thermal behavior of this compound compounds.

Caption: Experimental workflow for the synthesis and thermal analysis of this compound compounds.

Caption: Thermal decomposition pathway of antimony(III) oxalate hydroxide.

Conclusion

This technical guide has summarized the current understanding of the thermal behavior of this compound compounds, with a particular focus on antimony(III) oxalate hydroxide. The available data indicates that these compounds serve as effective precursors for antimony oxides, with their decomposition pathways being sensitive to their specific composition and the surrounding atmosphere. The use of analogous compounds like bismuth oxalates provides valuable insights where direct data on antimony oxalates is scarce.

Further research is needed to fully characterize the thermal properties of a wider range of this compound compounds, including simple antimony(III) oxalate. Detailed mechanistic studies, particularly those employing advanced techniques like in-situ XRD and TGA-FTIR, would greatly enhance the understanding of the decomposition processes and enable finer control over the synthesis of antimony-based materials.

References

An In-depth Technical Guide to the Synthesis of Deuterated Antimony Oxalate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated antimony oxalate (B1200264) hydroxide (B78521), Sb(C₂O₄)OD. This isotopically labeled compound is of significant interest for structural studies, particularly for the precise localization of hydrogen/deuterium (B1214612) atoms using neutron diffraction, which is challenging with standard X-ray diffraction techniques due to hydrogen's low scattering factor.[1] The information presented herein is intended to equip researchers with the necessary details to replicate and potentially scale the synthesis of this material for applications in materials science and drug development, where understanding isotopic effects and structural details at the atomic level is crucial.

Quantitative Data Summary

The synthesis of deuterated antimony oxalate hydroxide is a reproducible process with well-defined parameters. The following tables summarize the key quantitative data associated with the synthesis and structural characterization of both the deuterated and non-deuterated forms for comparative purposes.

Table 1: Reactant and Product Specifications

| Parameter | Value | Source |

| Reactants | ||

| Antimony(III) Oxide (Sb₂O₃) | Stoichiometric amount | [1][2] |

| Anhydrous Oxalic Acid (C₂H₂O₄) | Stoichiometric amount | [1] |

| Deuterium Oxide (D₂O) | Sufficient for reflux | [1] |

| Product | ||

| Chemical Formula | Sb(C₂O₄)OD | [1] |

| Appearance | Colorless precipitate/White solid | [1][2] |

| Yield | High (e.g., 96% for non-deuterated analogue) | [2] |

Table 2: Crystallographic Data for Sb(C₂O₄)OD (at T = 298 K)

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1][2] |

| Lattice Parameter, a | 582.07(3) pm | [1] |

| Lattice Parameter, b | 1128.73(5) pm | [1] |

| Lattice Parameter, c | 631.26(4) pm | [1] |

| Unit Cell Volume, V | 415.537(5) ų (for non-deuterated) | [2] |

| Molecules per unit cell, Z | 4 | [2] |

Table 3: Spectroscopic Data Comparison

| Vibrational Mode | Sb(C₂O₄)OH Wavenumber (cm⁻¹) | Sb(C₂O₄)OD Wavenumber (cm⁻¹) | Isotopic Shift Factor | Source |

| O-H/O-D Stretching | 3390 | 2513 | 1.35 | [1] |

Experimental Protocols

The synthesis of deuterated this compound hydroxide is achieved by adapting the established method for its non-deuterated analogue, with the critical substitution of deuterated reagents.[1]

Synthesis of Deuterated this compound Hydroxide (Sb(C₂O₄)OD)

This protocol is based on the successful synthesis reported in the literature.[1]

Materials:

-

Antimony(III) oxide (Sb₂O₃)

-

Anhydrous oxalic acid (C₂H₂O₄)

-

Deuterium oxide (D₂O, heavy water)

-

Deionized water (for washing non-deuterated analogue)

-

Ethanol (B145695) (for washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask, a slurry is prepared by combining a stoichiometric amount of antimony(III) oxide and anhydrous oxalic acid in deuterium oxide (D₂O).

-

Reflux: The mixture is heated to reflux and maintained at this temperature for approximately 3 hours with continuous stirring.

-

Cooling and Precipitation: After the reflux period, the reaction mixture is allowed to cool to room temperature. A colorless precipitate of deuterated this compound hydroxide will form.

-

Filtration: The precipitate is collected by filtration.

-

Washing: The collected solid is washed sequentially with deionized water and ethanol to remove any unreacted starting materials and impurities.

-

Drying: The final product is dried in an oven at 110 °C for 3 hours.[2]

Synthesis of Non-Deuterated this compound Hydroxide (Sb(C₂O₄)OH) for Comparison

A similar procedure is followed for the synthesis of the non-deuterated analogue, which can serve as a control for characterization.

Procedure:

-

Reaction Setup: 25 g of antimony(III) oxide (Sb₂O₃) and 22 g of oxalic acid dihydrate are slurried in 300 ml of deionized water in a round-bottom flask.[2]

-

Reflux: The mixture is refluxed for 3 hours with stirring.[2]

-

Cooling and Filtration: After cooling, the resulting slurry is filtered to recover the white solid product.[2]

-

Washing and Drying: The solid is washed several times with deionized water and then dried at 110 °C for 3 hours. A yield of 96% has been reported for this method.[2]

Characterization Methods

To confirm the successful synthesis and deuteration of this compound hydroxide, a combination of analytical techniques is essential.

-

Neutron Diffraction: This is the definitive method for locating the deuterium atoms in the crystal structure and confirming the O-D bond formation.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the deuteration by observing the isotopic shift of the O-H stretching frequency to a lower wavenumber for the O-D bond. A shift factor of approximately 1.35 is expected.[1]

-

X-ray Diffraction (XRD): Powder XRD is used to confirm the crystal structure and phase purity of the synthesized material. The diffraction pattern should be consistent with the orthorhombic Pnma space group.[1][2]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis and differential scanning calorimetry can be employed to study the thermal stability and decomposition of the compound. Sb(C₂O₄)OH is known to decompose to antimony(III) oxide around 563 K.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of deuterated this compound hydroxide.

References

Methodological & Application

Application Notes and Protocols: Preparation of Antimony Standard Solutions from Antimony Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony and its compounds are of significant interest in various fields, including materials science, toxicology, and drug development. Accurate quantification of antimony often relies on the use of precisely prepared standard solutions for the calibration of analytical instrumentation such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Antimony oxalate (B1200264) (Sb₂(C₂O₄)₃) is a solid antimony compound. A significant challenge in utilizing antimony oxalate for standard solution preparation is its high insolubility in water.[1] This document provides detailed application notes and a comprehensive protocol for the preparation of antimony standard solutions starting from this compound. The procedure involves a robust acid digestion step to quantitatively dissolve the antimony, followed by dilution to the desired concentration.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties, particularly its insolubility, is crucial for developing an appropriate preparation method.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Sb₂(C₂O₄)₃ | American Elements |

| Molecular Weight | 507.58 g/mol | American Elements |

| Appearance | White powder | American Elements |

| Solubility in Water | Highly Insoluble | [1] |

| Stability | Converts to oxide upon heating | [1] |

Principle of Preparation

Due to the insolubility of this compound in water, a direct dissolution approach is not feasible. The protocol described herein is based on the principle of acid digestion . This process involves treating the solid this compound with a strong oxidizing acid, typically concentrated nitric acid, often in combination with other acids, to decompose the oxalate matrix and convert the antimony into a soluble salt.[2][3][4]

The fundamental steps of this process are:

-

Digestion: The organic oxalate portion of the molecule is destroyed by oxidation, and the antimony is brought into solution as a stable ionic species.

-

Dilution: The resulting acidic solution containing the solubilized antimony is then carefully diluted with deionized water to achieve the desired final concentration for the standard solution.

Experimental Protocol: Preparation of a 1000 ppm Antimony Standard Solution

This protocol details the preparation of a 1000 ppm (mg/L) antimony stock solution from this compound. This stock solution can then be serially diluted to prepare working standards of lower concentrations.

4.1. Materials and Reagents

-

This compound (Sb₂(C₂O₄)₃), high purity

-

Concentrated Nitric Acid (HNO₃), trace metal grade

-

Deionized Water (ASTM Type I)

-

Volumetric flasks (Class A), 100 mL and 1000 mL

-

Pipettes (Class A)

-

Hot plate or microwave digestion system

-

Fume hood

-

Personal Protective Equipment (safety glasses, gloves, lab coat)

4.2. Procedure

-

Weighing: Accurately weigh a calculated amount of this compound. To prepare a 1000 ppm Sb solution, the required mass of Sb₂(C₂O₄)₃ is calculated as follows:

-

The molar mass of Sb is 121.76 g/mol .

-

The molar mass of Sb₂(C₂O₄)₃ is 507.58 g/mol .

-

The mass fraction of Sb in this compound is (2 * 121.76) / 507.58 = 0.4797.

-

To obtain 1.000 g (1000 mg) of Sb, the mass of this compound required is 1.000 g / 0.4797 = 2.0846 g.

-

Weigh approximately 2.085 g of this compound into a clean, dry 250 mL beaker.

-

-

Digestion:

-

Place the beaker in a fume hood.

-

Carefully add 20 mL of concentrated nitric acid to the beaker.

-

Gently heat the mixture on a hot plate at a low to medium temperature (e.g., 90-120 °C). Caution: The reaction may produce fumes; ensure adequate ventilation.

-

Continue heating until the this compound is completely dissolved and the solution is clear. The solution may be pale yellow.

-

If dissolution is slow, the addition of a small amount of hydrochloric acid can be considered to facilitate the process, though this may affect the final matrix of the standard.[2]

-

-

Cooling and Transfer:

-

Remove the beaker from the hot plate and allow it to cool to room temperature.

-

Carefully and quantitatively transfer the cooled solution to a 1000 mL Class A volumetric flask.

-

Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask to ensure all the antimony is transferred.

-

-